

# Chemical Profile of Butopyronoxyl

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## Compound Focus: Butopyronoxyl

CAS No.: 532-34-3

Cat. No.: S573625

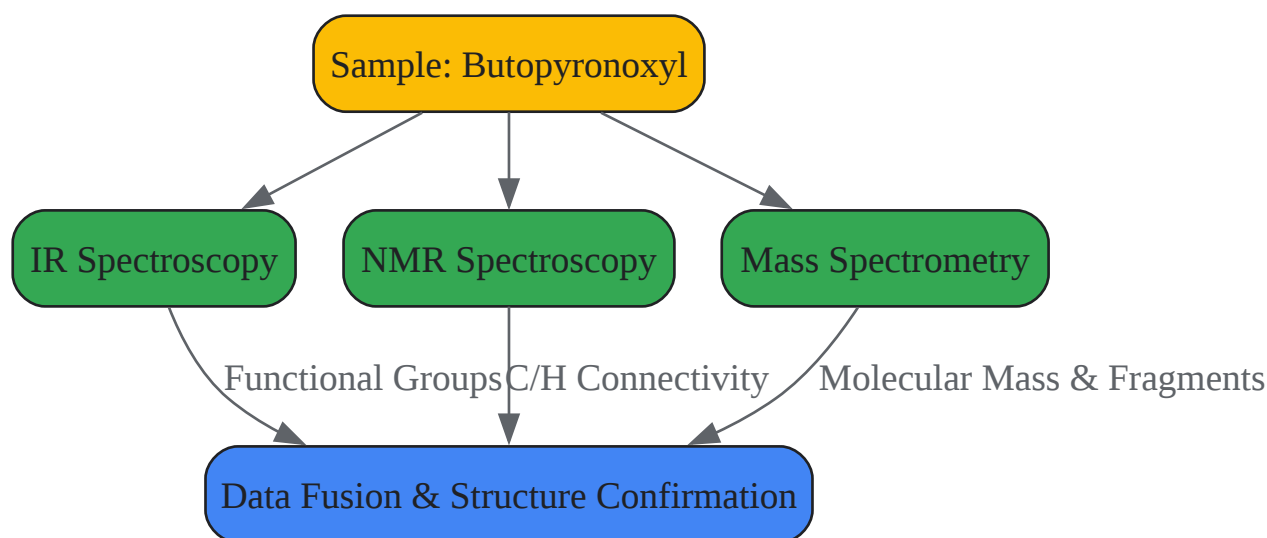
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The table below summarizes the key identified information for **butopyronoxyl** [1].

Property	Value / Description
IUPAC Name	butyl 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylate
CAS RN	532-34-3
Chemical Formula	C <sub>12</sub> H <sub>18</sub> O <sub>4</sub>
Canonical SMILES	<chem>CCCCOC(=O)C1=CC(=O)CC(O1)(C)C</chem>
Molecular Mass	226.27 g/mol
Physical State	Pale orange-red liquid with an aromatic odor
Primary Use	Insect repellent for biting insects (ticks, flies, mosquitoes)

## Generalized Spectroscopic Analysis Workflow

Based on general spectroscopic principles [2] [3] [4], the following workflow outlines a standard approach for characterizing an organic compound like **butopyronoxyl**. Specific spectral data (e.g., IR absorption peaks, NMR chemical shifts) for **butopyronoxyl** was not located in the available scientific literature.



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*General workflow for structure elucidation using complementary spectroscopic techniques.*

## Detailed Experimental Protocols

For researchers aiming to perform this characterization, here are the core methodologies for the key techniques.

### Fourier-Transform Infrared (FTIR) Spectroscopy

This technique is used to identify functional groups in a molecule based on their characteristic vibrational energies [2] [4].

- **Objective:** To confirm the presence of the **carbonyl (C=O)**, **ester (C-O)**, and **alkene (C=C)** functional groups expected from the structure of **butopyronoxyl**.
- **Sample Preparation:** For a liquid sample, a drop can be placed directly on a diamond crystal for **Attenuated Total Reflectance (ATR)** measurement, which requires minimal preparation and is non-destructive [5] [3].
- **Data Acquisition:** Collect spectrum in the range of  $4000\text{-}500\text{ cm}^{-1}$ . Correct the reflectance data using the Kubelka-Munk function to improve the signal-to-noise ratio [5].
- **Key Regions to Analyze** [4]:
  - $\sim 1700\text{-}1750\text{ cm}^{-1}$ : Look for a strong, sharp "sword-like" peak for the carbonyl (C=O) stretch.
  - $\sim 1000\text{-}1300\text{ cm}^{-1}$ : Look for strong peaks for the C-O-C stretch of the ester group.

- $\sim 1650\text{ cm}^{-1}$ : A potential weaker peak for the C=C stretch within the dihydropyran ring.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon and hydrogen connectivity within the molecule [2].

- **Objective:** To assign all hydrogen and carbon atoms in the structure, confirming the molecular framework and stereochemistry.
- **Sample Preparation:** Dissolve  $\sim 10\text{-}20$  mg of pure **butopyronoxyl** in  $0.5\text{-}0.6$  mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ). Transfer to a clean NMR tube [2].
- **Data Acquisition:**
  - **$^1\text{H}$  NMR:** Run a standard proton NMR experiment to identify chemical shifts ( $\delta$ , ppm), integration (number of H), and spin-spin coupling (multiplicity, J in Hz) for each hydrogen environment.
  - **$^{13}\text{C}$  NMR:** Run a proton-decoupled carbon NMR experiment to identify the chemical shifts of all unique carbon atoms, including the carbonyl carbons which will appear downfield ( $\sim 160\text{-}200$  ppm).
- **Advanced Techniques:** 2D experiments like **COSY** (H-H correlations) and **HSQC** (C-H correlations) are essential for full structural assignment in complex molecules [6].

## How to Proceed with Your Research

The lack of published spectroscopic data suggests this compound may not be routinely characterized in modern analytical literature. To acquire the data you need:

- **Consult Specialized Databases:** Search commercial spectral libraries from instrument manufacturers (e.g., Thermo Fisher [7]) or dedicated chemical databases like SciFinder or Reaxys, which may contain proprietary data.
- **Perform the Analysis:** If you have a pure sample, the protocols above provide a roadmap for conducting your own FTIR and NMR analysis to build the required technical guide.

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## References

1. Butopyronoxyl [sitem.herts.ac.uk]
2. methods ( Spectroscopic , NMR , IR - UV ) | Intro to... | Fiveable Vis [fiveable.me]
3. Recent Advances in Spectroscopic Techniques for... | IntechOpen [intechopen.com]
4. Interpreting IR Spectra: A Quick Guide – Master Organic Chemistry [masterorganicchemistry.com]
5. sciencedirect.com/science/article/abs/pii/B9780124095472121493 [sciencedirect.com]
6. PAIRUP-MS: Pathway analysis and imputation to relate unknowns in... [journals.plos.org]
7. How spectroscopy and materials characterization tools work within... [news-medical.net]

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